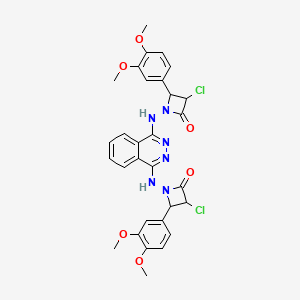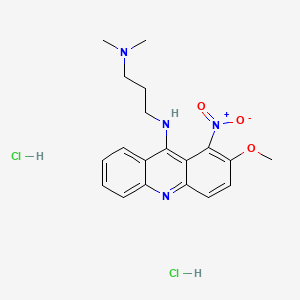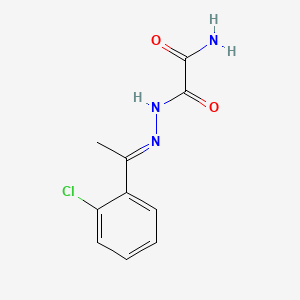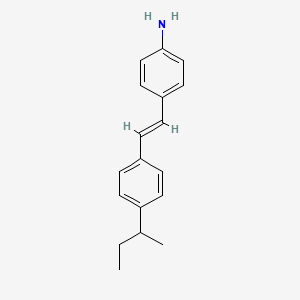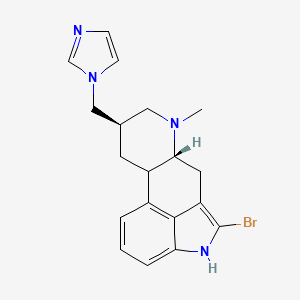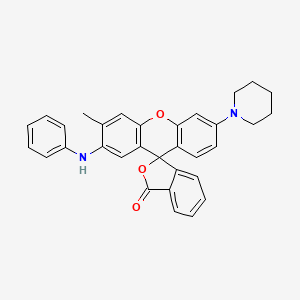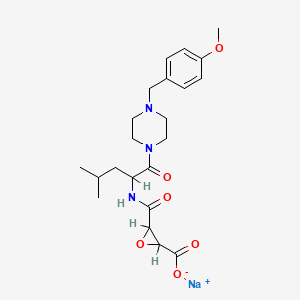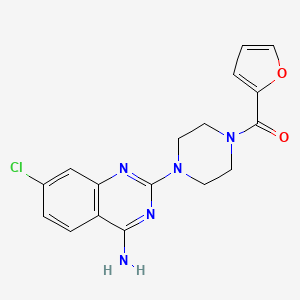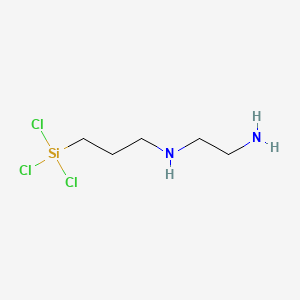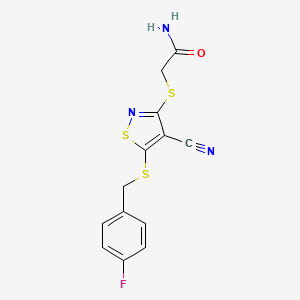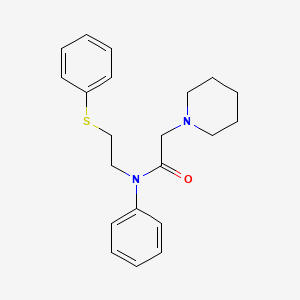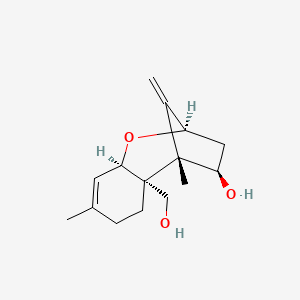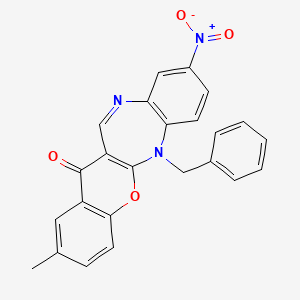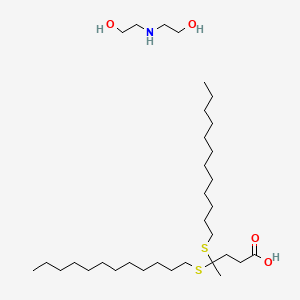
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecylthio groups attached to a pentanoic acid backbone, with diethanolamine forming a salt with the acid. The molecular formula of this compound is C29H58O2S2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt typically involves the reaction of 4,4-Bis(dodecylthio)pentanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymerization reactions.
Biology: The compound can be used in studies involving thiol-based bioconjugation.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is unique due to its specific structural features, such as the presence of two dodecylthio groups and the formation of a salt with diethanolamine. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
71519-96-5 |
|---|---|
Formule moléculaire |
C33H69NO4S2 |
Poids moléculaire |
608.0 g/mol |
Nom IUPAC |
4,4-bis(dodecylsulfanyl)pentanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C29H58O2S2.C4H11NO2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2;6-3-1-5-2-4-7/h4-27H2,1-3H3,(H,30,31);5-7H,1-4H2 |
Clé InChI |
OXSJXZPFJVTJDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


